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molecular formula C7H6N4O B1668759 1,1'-Carbonyldiimidazole CAS No. 530-62-1

1,1'-Carbonyldiimidazole

Cat. No. B1668759
M. Wt: 162.15 g/mol
InChI Key: PFKFTWBEEFSNDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06465658B2

Procedure details

286.0 g of imidazole were introduced into 1200 g of chlorobenzene in a flask fitted with water separator, and 320 g of 50% strength aqueous sodium hydroxide solution were added dropwise. Water was then separated out until the distillate no longer separated into two phases. After 224 ml of water had been separated out in this way, 100 ml of chlorobenzene were removed by distillation. 202 g of phosgene were subsequently passed in at 80-85° C. over the course of one hour. When the addition was complete, the mixture was stirred at 90° C. for a further 1 hour while a vigorous stream of nitrogen was passed through the flask, and the precipitate then present was filtered off at 80° C. and rinsed with 200 g of chlorobenzene at 90° C. The filtrate and the washing liquid were combined and cooled to 0° C. The precipitate which deposited was filtered off, rinsed with 200 g of dry chlorobenzene, and dried at 60° C. under reduced pressure (50 mbar). 290.6 g of carbonyldiimidazole were thus obtained in the form of colorless crystals having a purity of 97%. This corresponded to a yield of 88% of theory.
Quantity
286 g
Type
reactant
Reaction Step One
Quantity
1200 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][N:3]=[CH:2]1.Cl[C:7]1[CH:12]=CC=CC=1.[OH-:13].[Na+]>O>[C:5]([N:1]1[CH:7]=[CH:12][N:3]=[CH:2]1)([N:1]1[CH:5]=[CH:4][N:3]=[CH:2]1)=[O:13] |f:2.3|

Inputs

Step One
Name
Quantity
286 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
1200 g
Type
reactant
Smiles
ClC1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 90° C. for a further 1 hour while a vigorous stream of nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added dropwise
CUSTOM
Type
CUSTOM
Details
Water was then separated out until the distillate
CUSTOM
Type
CUSTOM
Details
no longer separated into two phases
CUSTOM
Type
CUSTOM
Details
After 224 ml of water had been separated out in this way, 100 ml of chlorobenzene
CUSTOM
Type
CUSTOM
Details
were removed by distillation
CUSTOM
Type
CUSTOM
Details
were subsequently passed in at 80-85° C. over the course of one hour
Duration
1 h
ADDITION
Type
ADDITION
Details
When the addition
FILTRATION
Type
FILTRATION
Details
the precipitate then present was filtered off at 80° C.
WASH
Type
WASH
Details
rinsed with 200 g of chlorobenzene at 90° C
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C
FILTRATION
Type
FILTRATION
Details
The precipitate which deposited was filtered off
WASH
Type
WASH
Details
rinsed with 200 g of dry chlorobenzene
CUSTOM
Type
CUSTOM
Details
dried at 60° C. under reduced pressure (50 mbar)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 290.6 g
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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